

Application Notes and Protocols: Cefquinome Sulfate in Veterinary Clinical Trials

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Compound of Interest

Compound Name: Cefquinome Sulfate

Cat. No.: B1668876

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These application notes provide a comprehensive overview of the use of **Cefquinome Sulfate** in veterinary clinical trials, summarizing key quantitative data, and detailing experimental protocols. Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria.^{[1][2]} Its zwitterionic structure facilitates rapid penetration across biological membranes, and it is resistant to many beta-lactamase enzymes.^{[2][3]}

Quantitative Data Summary

The following tables summarize the efficacy, pharmacokinetic parameters, and minimum inhibitory concentrations (MICs) of **Cefquinome Sulfate** from various veterinary clinical trials.

Table 1: Clinical Efficacy of **Cefquinome Sulfate** in Cattle

Disease	Animal Model	Dosage and Administration	Treatment Duration	Clinical Efficacy/ Cure Rate	Bacteriological Cure Rate	Reference
Bovine Respiratory Disease (BRD)	Holstein Steers	1 mg/kg body weight, IM	3-5 days	98.1%	Not Specified	[4]
Experimentally Induced E. coli Mastitis	Multiparous Israeli Holstein Cows	1 mg/kg, IM, twice at 24h interval	2 days	Significantly improved clinical recovery	Significantly higher than ampicillin/cl oxacillin	[5]
Experimentally Induced E. coli Mastitis	Multiparous Israeli Holstein Cows	75 mg, intramammary, three times at 12h intervals + 1 mg/kg, IM, twice at 24h interval	2 days	Significantly improved clinical recovery	Significantly higher than ampicillin/cl oxacillin	[5]
Clinical Mastitis	Dairy Cows	1 mg/kg body weight, IM	5 days	100%	Not Specified	[6]
Subclinical Mastitis	Holstein Dairy Cows	75 mg, intramammary, three times at 16h intervals	2 days	Effective in reducing Somatic Cell Count	Not specified	[7]
Subclinical Mastitis	Holstein Dairy Cows	75 mg, intramammary	4 days	Effective in reducing	Not specified	[7]

ary, six	Somatic
times at	Cell Count,
16h	no
intervals	significant
(extended)	difference
	from
	convention
	al

Table 2: Pharmacokinetic Parameters of **Cefquinome Sulfate**

Animal Species	Dosage and Administration	Half-life ($t_{1/2}$)	Bioavailability	Peak Plasma Concentration (C _{max})	Reference
Piglets	2.0 mg/kg body weight, IV	1.85 ± 1.11 h (elimination)	-	-	[8] [9]
Piglets	2.0 mg/kg body weight, IM	4.36 ± 2.35 h (elimination)	95.13 ± 9.93%	4.01 ± 0.57 µg/mL	[8] [9]
Pigs (Nursery)	3-5 mg/kg, twice daily (recommended)	-	-	-	[1]
Lactating Cows	75 mg/gland, intramammary (Formulation A)	5.69 ± 0.62 h	-	51786.35 ± 11948.4 ng/mL (in milk)	[10]
Lactating Cows	75 mg/gland, intramammary (Formulation B)	5.25 ± 1.62 h	88.69% (relative to A)	59763.7 ± 8403.2 ng/mL (in milk)	[10]

Table 3: Minimum Inhibitory Concentration (MIC) of **Cefquinome Sulfate** against Veterinary Pathogens

Pathogen	MIC50 (µg/mL)	MIC90 (µg/mL)	Animal Origin	Reference
Streptococcus suis	0.06	0.25	Pigs	[11]
Actinobacillus equuli	-	0.016	Horses	[12]
Streptococci	-	0.032	Horses	[12]
Enterobacteriaceae	-	0.125	Horses	[12]
Staphylococci	-	0.5	Horses	[12]
Staphylococcus aureus	-	0.24	Cattle (Mastitis)	[13]
E. coli	-	0.13	Cattle (Mastitis)	[13]

Experimental Protocols

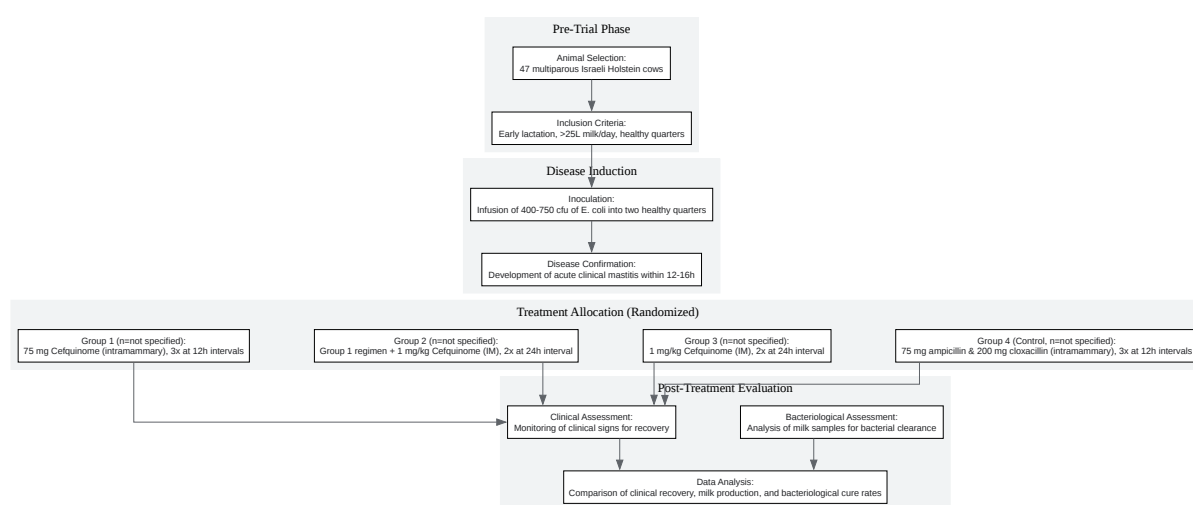
This section details the methodologies for key experiments cited in the application of **Cefquinome Sulfate**.

Protocol 1: Treatment of Experimentally Induced Escherichia coli Mastitis in Dairy Cows

Objective: To evaluate the efficacy of intramuscularly and intramammarily administered cefquinome in treating experimentally induced E. coli mastitis.

Animal Model: 47 multiparous, Israeli Holstein cows in early lactation, producing at least 25 L of milk per day.[\[5\]](#)

Experimental Workflow:



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Caption: Workflow for an experimental mastitis clinical trial.

Methodology:

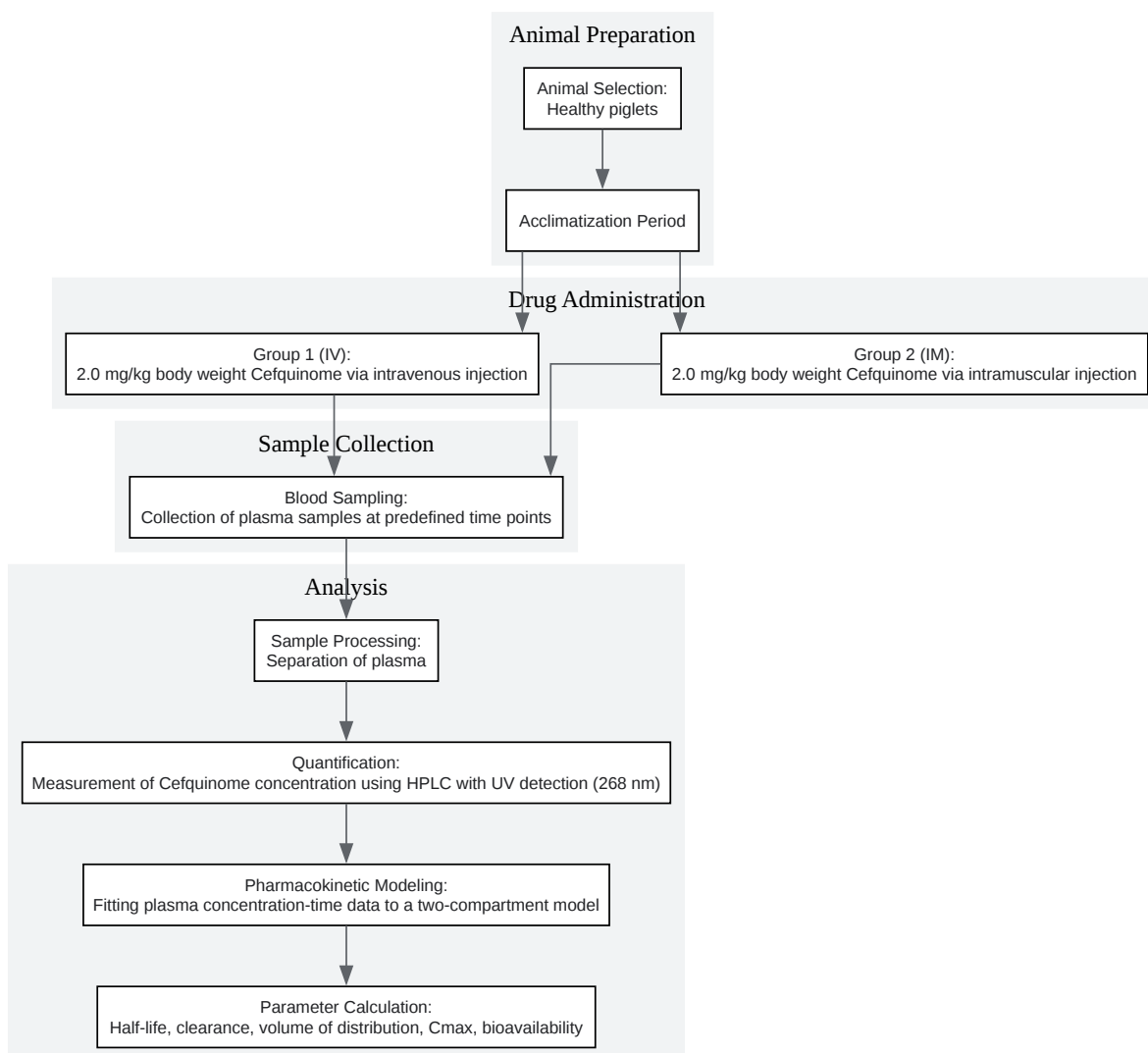
- **Animal Selection:** Healthy, multiparous Israeli Holstein cows in early lactation with a daily milk production of at least 25 liters were selected.[\[5\]](#)
- **Disease Induction:** 400 to 750 colony-forming units (cfu) of E. coli were infused into two healthy quarters of each cow.[\[5\]](#)
- **Treatment Groups:** Cows were randomly assigned to one of four treatment groups once clinical mastitis was confirmed (12-16 hours post-inoculation)[\[5\]](#):
 - **Group 1:** 75 mg of cefquinome administered intramammarily three times at 12-hour intervals.
 - **Group 2:** The same intramammary treatment as Group 1, plus 1 mg/kg of cefquinome administered intramuscularly twice at a 24-hour interval.
 - **Group 3:** 1 mg/kg of cefquinome administered intramuscularly twice at a 24-hour interval.
 - **Group 4 (Control):** 75 mg of ampicillin and 200 mg of cloxacillin administered intramammarily three times at 12-hour intervals.
- **Outcome Assessment:** The efficacy of the treatments was evaluated based on the improvement in clinical signs, the return to normal milk production, and the bacteriological cure rates.[\[5\]](#)

Protocol 2: Pharmacokinetic Study of Cefquinome in Piglets

Objective: To determine the bioavailability and pharmacokinetics of cefquinome in piglets after intravenous (i.v.) and intramuscular (i.m.) administration.

Animal Model: Healthy piglets.

Experimental Workflow:



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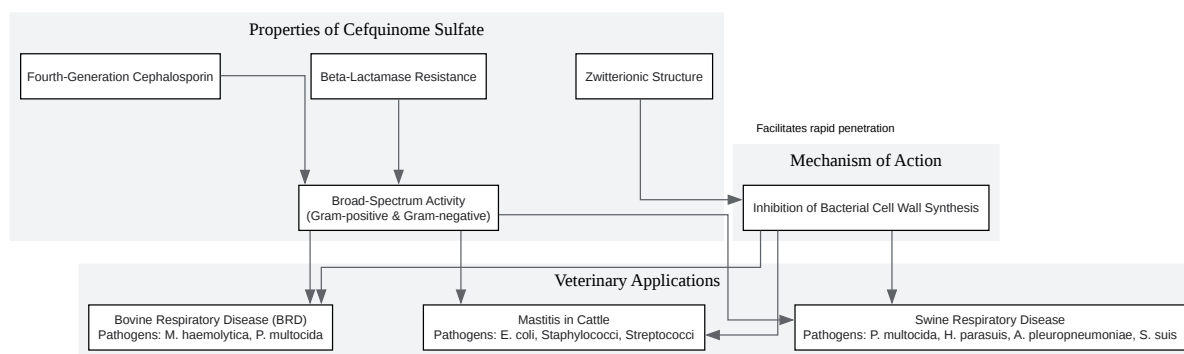
Caption: Pharmacokinetic study workflow for Cefquinome in piglets.

Methodology:

- **Drug Administration:** A single dose of 2.0 mg/kg of body weight of cefquinome was administered either intravenously (i.v.) or intramuscularly (i.m.).[\[8\]](#)[\[9\]](#)
- **Sample Collection:** Plasma samples were collected at various time points after drug administration.[\[8\]](#)[\[9\]](#)
- **Analytical Method:** Plasma concentrations of cefquinome were measured by high-performance liquid chromatography (HPLC) with a UV detector at a wavelength of 268 nm.[\[8\]](#)[\[9\]](#)
- **Pharmacokinetic Analysis:** The plasma concentration-time data were fitted to a two-compartment model to determine key pharmacokinetic parameters.[\[8\]](#)[\[9\]](#)

Cefquinome Sulfate: Properties and Application

The following diagram illustrates the key properties of **Cefquinome Sulfate** and its application in treating veterinary diseases.



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Caption: Properties and applications of **Cefquinome Sulfate**.

Cefquinome's efficacy is attributed to its chemical structure and mechanism of action. As a fourth-generation cephalosporin, it possesses a broad spectrum of activity.^[14] Its zwitterionic nature allows for rapid penetration into bacterial cells, where it inhibits cell wall synthesis, leading to bacterial cell death.^{[2][3]} Furthermore, its resistance to many beta-lactamases ensures its effectiveness against a wide range of pathogenic bacteria commonly found in veterinary medicine.^[3] These properties make it a valuable therapeutic agent for treating diseases such as bovine respiratory disease, mastitis, and swine respiratory infections.^{[2][3]}^[14]

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